N-idrossilammine organiche
N-Organohydroxylamines are a class of chemical compounds characterized by the presence of an N-hydroxylamino group (-NH-OH) attached to an organic moiety. These compounds exhibit diverse functional properties and are widely used in various applications due to their unique reactivity and stability.
Structurally, they consist of a nitrogen atom bonded to a hydroxy group and an alkyl or aryl group. The presence of the N-hydroxylamino group confers them with potential for nucleophilic attack, making them useful as intermediates in organic synthesis. They can also act as Lewis bases, enabling their use in reactions such as amidation and alkylation.
In industrial applications, N-organohydroxylamines are used in the production of pharmaceuticals, pesticides, dyes, and polyurethane materials. Their ability to form stable complexes with metal ions makes them valuable for catalytic processes and chelating agents. Additionally, their pH sensitivity can be exploited for controlled release systems or as pH indicators.
Overall, N-organohydroxylamines offer a versatile platform for chemical innovation and are integral components in many advanced synthetic strategies.

Struttura | Nome chimico | CAS | MF |
---|---|---|---|
![]() |
N-(3-methoxypropyl)hydroxylamine | 2229339-86-8 | C4H11NO2 |
![]() |
N-(cyclopentylmethyl)-N-methylhydroxylamine | 1539552-50-5 | C7H15NO |
![]() |
N-(cyclobutylmethyl)hydroxylamine | 198411-76-6 | C5H11NO |
![]() |
methyl(2,2,2-trifluoroethoxy)amine | 1522026-59-0 | C3H6F3NO |
![]() |
Ethoxy(propan-2-yl)amine | 51560-50-0 | C5H13NO |
![]() |
N-hexylhydroxylamine hydrochloride | 167388-34-3 | C6H16ClNO |
![]() |
N-(3-aminopropyl)hydroxylamine dihydrochloride | 84627-32-7 | |
![]() |
N-(3,3-difluorocyclobutyl)methyl-N-methylhydroxylamine | 2228433-27-8 | C6H11F2NO |
![]() |
N-(2-cyclopropylethyl)-N-methylhydroxylamine | 1502972-86-2 | C6H13NO |
![]() |
N-butylhydroxylamine hydrochloride | 135589-41-2 | C4H12ClNO |
Letteratura correlata
-
1. Book reviews
-
2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
Fornitori consigliati
-
Nanjing Jubai BiopharmFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises
Prodotti consigliati